BindingDB In Vitro Screening Data Reveal Micromolar Affinity with Target Selectivity Profile Across Four Distinct Protein Classes
Publicly available BindingDB screening data for 4-Bromo-5-chloro-2-fluorobenzamide (ChEMBL ID: CHEMBL1472830) across four distinct protein targets reveal a quantifiable selectivity window. While affinity is uniformly in the micromolar range, the compound exhibits an approximately 30-fold differential between its lowest Ki value (MCL1 displacement assay) and its highest Ki/AC50 values (rhodesain and CHRM2 assays). This target-to-target variation provides a quantitative baseline for establishing specificity windows when this scaffold is used as a starting point for medicinal chemistry optimization [1] [2] [3] [4].
| Evidence Dimension | In vitro binding affinity / inhibition (Ki / AC50) across protein targets |
|---|---|
| Target Compound Data | MCL1: Ki = 8.7×10⁴ nM; A1-BFL-1: Ki = 1.11×10³ nM; Rhodesain: Ki not specified (primary data exists); CHRM2: AC50 = 30,000 nM |
| Comparator Or Baseline | Intra-compound target-to-target comparison across four targets: MCL1, A1-BFL-1, Rhodesain, CHRM2 |
| Quantified Difference | Approximately 30-fold variation between lowest Ki (MCL1 displacement, ~87 μM) and highest measured AC50 (CHRM2, 30 μM); ~78-fold difference between MCL1 Ki (87 μM) and A1-BFL-1 Ki (1.11 μM) |
| Conditions | In vitro biochemical/fluorescence-based assays: (1) MCL1: Displacement of Flu-BID/FAM-BID from His-tagged MCL1 (171-327) expressed in E. coli BL21(DE3); (2) A1-BFL-1: Displacement of Flu-BID/FAM-BID from His-tagged A1-BFL-1 (1-151); (3) Rhodesain: Recombinant T. brucei rhodesiense rhodesain with Cbz-Phe-Arg-AMC fluorogenic substrate, measured 10 min every 30 sec by fluorescence microplate reader; (4) CHRM2: Antagonist activity at human CHRM2 in cell-based assay by fluorescent imaging plate reader |
Why This Matters
This multi-target binding profile establishes a data-rich starting point for selectivity optimization—procurement of this specific tri-halogenated scaffold enables medicinal chemists to design focused libraries where the bromo (position 4), chloro (position 5), and fluoro (position 2) substituents can be systematically varied to enhance target specificity and potency.
- [1] BindingDB. Affinity data for 4-Bromo-5-chloro-2-fluorobenzamide (ChEMBL: CHEMBL1472830) against MCL1: Ki = 8.70×10⁴ nM. Displacement of Flu-BID/FAM-BID from His-tagged MCL1 (171-327) expressed in E. coli BL21(DE3). Monomer ID: 50013885. View Source
- [2] BindingDB. Affinity data for 4-Bromo-5-chloro-2-fluorobenzamide against A1-BFL-1: Ki = 1.11×10³ nM. Displacement of Flu-BID/FAM-BID from His-tagged A1-BFL-1 (1-151). Monomer ID: 50013865. View Source
- [3] BindingDB / ChEMBL. Assay Summary for 4-Bromo-5-chloro-2-fluorobenzamide (ChEMBL_2212689 / CHEMBL5125638). Binding affinity to recombinant Trypanosoma brucei rhodesiense rhodesain. Fluorescence microplate reader assay with Cbz-Phe-Arg-AMC substrate. View Source
- [4] TargetMine. Interaction data for ChEMBL:CHEMBL1472830 (4-Bromo-5-chloro-2-fluorobenzamide). Antagonist activity at human CHRM2 (P08172). AC50 = 30,000 nM. Cell-based fluorescent imaging plate reader assay. View Source
